6-Methoxymethoxy coumarin
Description
General Overview of Coumarin (B35378) Chemical Biology and Medicinal Chemistry
Coumarins are a large family of secondary metabolites characterized by a benzopyran-2-one nucleus, consisting of a benzene (B151609) ring fused to an α-pyrone ring. nih.govrsc.org First isolated in 1820, these compounds are widely distributed in nature, particularly in plants of families such as Apiaceae, Fabaceae, and Rutaceae, but are also found in fungi and bacteria. rsc.orgresearchgate.net Their biosynthesis in plants primarily follows the shikimic acid pathway. nih.gov
The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of enzymes and receptors. researchgate.net This versatility has led to the discovery of numerous biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects. researchgate.netmedchemexpress.comdokumen.pub The simple, low molecular weight structure of the coumarin nucleus makes it an attractive template for synthetic modification, allowing chemists to design and create new derivatives with enhanced or novel therapeutic properties. researchgate.net Several coumarin-based drugs are in clinical use, highlighting the scaffold's medicinal importance. nih.gov Beyond medicine, their inherent fluorescent properties have led to their use as probes, sensors, and dyes. nih.govrsc.org
Rationale and Academic Context for Investigating 6-Methoxymethoxy Coumarin
The academic interest in this compound is not primarily for its intrinsic biological activity but for its strategic importance in organic synthesis. It functions as a key intermediate, specifically as a protected version of the biologically active 6-hydroxycoumarin (B196160). The methoxymethyl (MOM) ether group serves as a "protective group" for the phenolic hydroxyl at the 6-position. instras.com
In multi-step syntheses, it is often necessary to prevent a reactive functional group, like a phenol (B47542), from interfering with reactions occurring elsewhere on the molecule. instras.com The MOM group is ideal for this purpose as it can be readily attached to the hydroxyl group of 6-hydroxycoumarin to form this compound. This protected compound is stable under various reaction conditions, allowing for chemical modifications at other positions of the coumarin ring. mdpi.comrsc.org For instance, research shows the synthesis of 6-bromo-7-methoxymethoxycoumarin from the corresponding hydroxycoumarin, which then undergoes further reactions. wiley-vch.de
The rationale for this protection strategy is clear in the synthesis of complex molecules where unprotected hydroxyl groups could lead to unwanted side reactions. For example, in the creation of photolabile "caged" compounds, the precursor molecule 6-bromo-7-methoxymethoxycoumarin-4-ylmethyl chloroformate was synthesized by first protecting the phenol moiety with a MOM group. mdpi.com This selective protection was crucial for the success of the subsequent chemical transformations. mdpi.comacs.org Once the desired modifications are complete, the MOM group can be selectively and efficiently removed under mild acidic conditions to regenerate the free hydroxyl group, yielding the final target molecule. researchgate.netcapes.gov.br Therefore, the investigation of this compound is contextually driven by its utility in facilitating the synthesis of more intricate coumarin derivatives for various applications, from fluorescent sensors to complex natural product analogues. wiley-vch.deresearchgate.netnih.gov
Current Landscape and Emerging Trends in Substituted Coumarin Research
The field of substituted coumarin research is dynamic and continually evolving, with several key trends shaping its current landscape. A major focus is on the development of novel and efficient synthetic strategies to access diverse coumarin derivatives. nih.gov This includes the refinement of classical methods like the Pechmann condensation and the application of modern catalytic systems, such as copper-catalyzed reactions and C-H functionalization, which allow for precise modification of the coumarin core. nih.govresearchgate.net
Another significant trend is the concept of molecular hybridization, where the coumarin scaffold is combined with other pharmacologically active moieties to create new hybrid molecules. researchgate.net Recent studies have explored the synthesis and bioactivity of coumarin-chalcone and coumarin-triazole hybrids, aiming to produce compounds with enhanced or synergistic therapeutic effects, targeting complex diseases like cancer. researchgate.net
In the realm of medicinal chemistry, research is expanding beyond traditional applications. While the anticancer properties of coumarins remain an intense area of investigation, new potential is being explored for treating neurodegenerative diseases, diabetes, and various infectious diseases. researchgate.net For instance, certain 6-methyl-3-phenylcoumarin derivatives have been designed and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders. Furthermore, the unique photophysical properties of coumarins are being increasingly exploited. There is a growing interest in designing sophisticated coumarin-based fluorescent probes and sensors for detecting metal ions, monitoring pH changes in biological systems, and for use in advanced imaging techniques. rsc.orgwiley-vch.de
Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-(methoxymethoxy)chromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-7-14-9-3-4-10-8(6-9)2-5-11(12)15-10/h2-6H,7H2,1H3 |
InChI Key |
IUBFXPSTTULFPT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)OC(=O)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Methoxymethoxy Coumarin
De Novo Synthesis of 6-Methoxymethoxy Coumarin (B35378) Scaffolds
The construction of the 6-Methoxymethoxy coumarin core can be approached through various established synthetic strategies for coumarin ring formation. These methods typically involve the condensation of a suitably substituted phenol (B47542) with a carbonyl compound or its equivalent.
Strategies Employing Knoevenagel Condensation for Coumarin Ring Formation
The Knoevenagel condensation is a widely utilized method for the synthesis of coumarins. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of 2-hydroxy-4-(methoxymethoxy)benzaldehyde (B3032034) with an active methylene compound such as diethyl malonate, followed by cyclization. The use of various catalysts, including piperidine, and reaction conditions can be optimized to improve yields. rsc.orgbeilstein-journals.orgresearchgate.net
Utilization of Precursor Compounds and Intermediate Transformations
The synthesis of this compound relies on the availability of appropriately functionalized precursors. A key starting material is 4-(methoxymethoxy)phenol (B2714294), which can be formylated to produce 2-hydroxy-4-(methoxymethoxy)benzaldehyde. This aldehyde serves as a crucial intermediate for subsequent cyclization reactions to form the coumarin ring. The methoxymethoxy (MOM) group is a common protecting group for phenols, and its introduction is typically achieved by reacting the corresponding phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base.
Application of Other Established Coumarin Synthetic Reactions
Several other classical reactions can be adapted for the synthesis of the this compound scaffold:
Pechmann Condensation: This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. researchgate.netwikipedia.orgorganicreactions.orgamazonaws.comorganic-chemistry.orgnih.gov For this compound, 4-(methoxymethoxy)phenol could be reacted with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid. researchgate.netwikipedia.org
Wittig Reaction: The Wittig reaction provides a route to coumarins by reacting a salicylaldehyde (B1680747) derivative with a phosphonium (B103445) ylide. ijcce.ac.irrsc.orgwikipedia.orgresearchgate.netmnstate.edusciensage.info The synthesis of this compound via this method would involve the reaction of 2-hydroxy-4-(methoxymethoxy)benzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by intramolecular cyclization. ijcce.ac.irrsc.orgresearchgate.net
Claisen Rearrangement: This pericyclic reaction can be employed to introduce substituents into the coumarin nucleus. While not a primary method for forming the coumarin ring itself, it can be used to modify precursors that are then cyclized.
Baylis-Hillman Reaction: This reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine, can be utilized to generate intermediates that are subsequently cyclized to form coumarins.
Functionalization and Regioselective Modifications of the Coumarin Core
Once the this compound scaffold is synthesized, it can be further modified to generate a library of derivatives with potentially enhanced or novel properties.
Introduction and Manipulation of Methoxymethoxy and Related Alkoxy Substituents
The methoxymethoxy group at the 6-position is an acetal (B89532) and can be cleaved under acidic conditions to reveal the corresponding 6-hydroxycoumarin (B196160). This hydroxyl group can then be further functionalized, for instance, by alkylation or acylation to introduce other alkoxy or acyloxy substituents. The selective modification at this position allows for the fine-tuning of the molecule's electronic and steric properties.
Derivatization for Analog Synthesis
The coumarin ring is amenable to various derivatization reactions to synthesize a range of analogs:
Amino Acyl and (Pseudo)-Dipeptidyl Derivatives: The introduction of amino acid or peptide fragments can significantly alter the biological activity of the coumarin core. This can be achieved by first introducing an amino group onto the coumarin ring, for example, through nitration followed by reduction. The resulting aminocoumarin can then be coupled with N-protected amino acids or dipeptides using standard peptide coupling reagents.
Schiff Base Formation: If an amino group is present on the coumarin scaffold, it can be condensed with various aldehydes or ketones to form Schiff bases (imines). nih.govmdpi.commdpi.comresearchgate.net These derivatives are known to possess a wide range of biological activities.
Thiazolidinone Ring Formation: Schiff bases derived from aminocoumarins can be further reacted with thioglycolic acid to construct a thiazolidinone ring, a heterocyclic motif often found in medicinally important compounds. researchgate.netresearchgate.net This cyclization reaction typically proceeds via nucleophilic attack of the thiol group on the imine carbon followed by intramolecular condensation.
Chemoenzymatic Transformations and Biotransformation Pathways
The application of enzymatic systems in the synthesis and modification of coumarin derivatives offers a green and selective alternative to traditional chemical methods. While specific chemoenzymatic or biotransformation studies on this compound are not extensively documented, the metabolic pathways of structurally related coumarins provide a strong basis for predicting its potential enzymatic transformations. Key enzymatic reactions such as O-dealkylation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes, are well-established for various coumarin derivatives.
The methoxymethoxy group at the 6-position of the coumarin core is a key site for potential biotransformation. This group could undergo enzymatic cleavage, likely O-dealkylation, to yield 6-hydroxycoumarin. This type of reaction is common for alkoxy-substituted coumarins. For instance, the O-dealkylation of 7-alkoxycoumarins to 7-hydroxycoumarin by liver microsomes is a known metabolic pathway. nih.gov
Furthermore, the coumarin nucleus itself is susceptible to enzymatic hydroxylation at various positions. Human cytochrome P450 enzymes are known to hydroxylate coumarin at the 3-, 4-, 5-, 6-, 7-, and 8-positions. nih.gov Specifically, CYP2A6 is a key enzyme in the 7-hydroxylation of coumarin. nih.govresearchgate.net While the 6-position is already substituted in this compound, other positions on the aromatic ring could be targets for enzymatic hydroxylation, leading to the formation of various hydroxylated metabolites.
The biotransformation of substituted coumarins has been observed with various microorganisms as well. For example, 6-methylcoumarin (B191867) is oxidized to 7-hydroxy-6-methylcoumarin by human CYP2A6 and its mouse and pig orthologs. researchgate.netnih.gov This highlights the potential for enzymatic modification of the coumarin scaffold even with existing substitutions.
Based on the metabolism of related compounds, the following table summarizes potential biotransformation pathways for this compound.
| Transformation Type | Enzyme/Organism (Example) | Potential Product |
| O-Dealkylation | Cytochrome P450 enzymes | 6-Hydroxycoumarin |
| Ring Hydroxylation | Cytochrome P450 enzymes | Hydroxylated this compound derivatives |
It is important to note that these are predicted pathways based on the enzymatic transformations of other coumarin derivatives. Further research is necessary to elucidate the specific chemoenzymatic transformations and biotransformation pathways of this compound.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 6-methoxymethoxy coumarin (B35378), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon resonances.
The ¹H NMR spectrum of 6-methoxymethoxy coumarin is expected to show distinct signals for the coumarin core and the methoxymethyl substituent. The protons on the pyrone ring (H-3 and H-4) typically appear as doublets, with H-4 resonating further downfield due to its position adjacent to the oxygen atom. The aromatic protons (H-5, H-7, and H-8) would exhibit coupling patterns consistent with their substitution on the benzene (B151609) ring.
A key feature would be the signals from the methoxymethoxy group, -O-CH₂-O-CH₃. A singlet integrating to two protons for the methylene (B1212753) group (-O-CH₂-O-) and a singlet integrating to three protons for the terminal methyl group (-O-CH₃) would be expected.
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments. The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxymethoxy group at C-6. The additional carbons from the methoxymethyl group, the methylene (-O-CH₂-O-) and methyl (-O-CH₃), would also be clearly identifiable. While specific experimental data for this compound is not widely published, the predicted chemical shifts based on its structure and data from analogous compounds like 6-hydroxycoumarin (B196160) and other methoxy-substituted derivatives provide a reliable framework for its characterization rsc.orgresearchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on principles of NMR spectroscopy and analysis of structurally similar compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~161.0 |
| H-3 | ~6.4 (d) | ~117.5 |
| H-4 | ~7.7 (d) | ~143.5 |
| C-4a | - | ~118.0 |
| H-5 | ~7.3 (d) | ~119.0 |
| C-6 | - | ~150.0 |
| H-7 | ~7.2 (dd) | ~117.0 |
| H-8 | ~7.1 (d) | ~110.0 |
| C-8a | - | ~154.0 |
| -O-C H₂-O- | - | ~94.0 |
| -O-CH₂-O- | ~5.2 (s) | - |
| -O-C H₃ | - | ~56.0 |
| -O-CH₃ | ~3.5 (s) | - |
Abbreviations: d = doublet, dd = doublet of doublets, s = singlet.
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm these assignments by establishing proton-proton and proton-carbon correlations through bonds omlc.org.
To further validate the proposed structure and understand its conformational preferences, theoretical NMR simulations can be performed. The Gauge-Including Atomic Orbital (GIAO) method, often used within Density Functional Theory (DFT), is a powerful approach for calculating the isotropic magnetic shielding constants of nuclei rsc.org. These calculated values can then be converted into chemical shifts and compared with experimental data.
This computational method allows for the evaluation of different molecular conformations, such as rotation around the C-O bonds of the methoxymethoxy group. By comparing the calculated NMR data for various conformers with the experimental spectrum, the most probable geometry in solution can be determined. Studies on related coumarin derivatives have successfully used the GIAO approach to correlate calculated chemical shifts with experimental values, achieving high levels of accuracy and providing confidence in the structural assignments rsc.orgnih.gov.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the IR and Raman spectra would be dominated by several key vibrations. A strong absorption band in the IR spectrum, typically around 1700-1740 cm⁻¹, is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone ring. The Raman spectrum would also show a corresponding, though typically weaker, band.
Other significant vibrational modes include:
C=C Stretching: Vibrations from the aromatic ring and the pyrone double bond, appearing in the 1450-1650 cm⁻¹ region.
C-O Stretching: Multiple bands corresponding to the C-O bonds of the lactone and the ether linkages of the methoxymethoxy group are expected between 1000 and 1300 cm⁻¹.
C-H Stretching and Bending: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment.
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data for analogous coumarin structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050-3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Lactone C=O Stretch | 1700-1740 | IR (Strong), Raman (Moderate) |
| Aromatic C=C Stretch | 1450-1650 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200-1280 | IR (Strong) |
| C-O-C Symmetric Stretch | 1000-1150 | IR, Raman |
Electronic Spectroscopy for Photophysical Properties (UV-Vis Absorption and Fluorescence Emission)
Electronic spectroscopy provides insight into the photophysical properties of a molecule, including how it absorbs and emits light. The coumarin scaffold is known for its fluorescent properties, which are highly sensitive to the nature and position of substituents.
The UV-Vis absorption spectrum of this compound is expected to show a strong absorption band in the UVA range (320-400 nm). This absorption corresponds to a π→π* electronic transition within the conjugated system. The electron-donating methoxymethoxy group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted coumarin, due to the extension of conjugation and stabilization of the excited state rsc.org.
Upon excitation, the molecule relaxes to the ground state, in part by emitting light (fluorescence). The fluorescence emission spectrum would appear at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). For coumarins with electron-donating groups, the fluorescence is often strong. The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is an important parameter. For alkoxy-substituted coumarins, these values can be significant, making them useful as fluorescent probes nih.gov.
Table 3: Expected Photophysical Properties of this compound in a Nonpolar Solvent Values are estimated based on data from structurally related 6-alkoxy coumarins.
| Property | Expected Value |
| Absorption Maximum (λ_abs) | ~330 - 350 nm |
| Emission Maximum (λ_em) | ~390 - 420 nm |
| Stokes Shift | ~60 - 70 nm |
| Fluorescence Quantum Yield (Φf) | > 0.5 |
The flexibility of the methoxymethoxy group introduces the possibility of different molecular conformations, which can influence the photophysical properties. Rotation around the C6-O and O-CH₂ bonds can alter the degree of orbital overlap between the substituent's lone pair electrons and the aromatic π-system.
This conformational freedom can provide non-radiative decay pathways for the excited state, potentially affecting the fluorescence quantum yield. In more rigid molecular systems, fluorescence is often enhanced because these non-radiative pathways are restricted. Theoretical studies can model the energy of the ground and excited states for different conformers, helping to elucidate how the geometry of the methoxymethoxy group might impact the absorption and emission characteristics of the molecule. Studies on other coumarins with flexible substituents have shown that restricting conformational freedom can lead to significant changes in photophysical behavior, highlighting the importance of molecular geometry in the design of fluorescent materials rsc.orgnih.gov.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of coumarins, providing essential information for the determination of the molecular formula and offering insights into the compound's structure through fragmentation analysis. The study of this compound and its derivatives by mass spectrometry reveals characteristic fragmentation patterns that are instrumental in its identification.
The molecular formula of this compound is C11H10O4, with a molecular weight of 206.19 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with a high degree of accuracy.
The fragmentation of coumarins under electron ionization (EI) mass spectrometry typically initiates with the loss of a carbon monoxide (CO) molecule from the pyrone ring, a characteristic feature of the coumarin skeleton. benthamopen.combenthamopenarchives.com This is often followed by subsequent cleavages and rearrangements that provide further structural information.
For this compound, the fragmentation process is expected to involve the cleavage of the methoxymethyl ether bond in addition to the typical coumarin ring fragmentation. The fragmentation pathways for substituted coumarins are influenced by the nature and position of the substituents on the coumarin framework. nih.gov In the case of methoxy-substituted coumarins, the loss of a methyl radical (•CH3) is a common fragmentation event. mdpi.com
A proposed fragmentation pattern for this compound would likely involve the following key steps:
Initial loss of the methoxymethyl radical (•OCH2OCH3) or a portion thereof.
The characteristic loss of a CO molecule from the lactone ring of the coumarin structure.
Further fragmentation of the resulting ions.
The resulting mass spectrum would exhibit a molecular ion peak (M+) and several characteristic fragment ions. The table below outlines the expected major ions and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound, based on general coumarin fragmentation patterns and analysis of related substituted coumarins.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Ion/Fragment | Description of Loss |
| 206 | [C11H10O4]+• | Molecular Ion (M+) |
| 178 | [C10H10O3]+• | Loss of CO |
| 161 | [C10H9O3]+ | Loss of •OCH3 |
| 147 | [C9H7O3]+ | Loss of •CH2OCH3 |
| 133 | [C9H9O2]+ | Loss of CO and •OCH3 |
| 118 | [C8H6O2]+• | Loss of CO from [C9H6O3]+• |
It is important to note that the relative abundance of these fragments can vary depending on the specific ionization technique and the energy used in the mass spectrometer. The detailed analysis of these fragmentation patterns is crucial for the unambiguous identification and structural characterization of this compound.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties (e.g., DOS, FMO)
Density Functional Theory (DFT) is a widely used method to predict the three-dimensional geometry of molecules and their electronic characteristics. Studies on various 6-substituted coumarin (B35378) derivatives have utilized DFT to determine optimized structures. sapub.orgsapub.org This analysis provides insights into bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations are employed to determine electronic properties such as the Density of States (DOS) and Frontier Molecular Orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. sapub.orgsapub.org For instance, in a study of 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, the HOMO-LUMO energy gap was calculated to be 4.40 eV using the DFT/RB3LYP/6-311++G(d,p) method. sapub.org Theoretical investigations on other 6-donor substituted coumarins have also extensively analyzed FMOs to understand charge transfer characteristics. bohrium.comresearchgate.net
Calculation of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Fukui Functions)
Local reactivity descriptors, like Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While this is a standard analytical tool for coumarins, specific Fukui function calculations for 6-Methoxymethoxy coumarin have not been reported.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Modes and Key Interacting Residues
For various coumarin derivatives, molecular docking studies have been crucial in predicting how they bind to the active sites of proteins and identifying the key amino acid residues involved in the interaction. nih.gov These interactions often include hydrogen bonds and π-π stacking. sapub.org For example, in a study of new 6-substituted coumarin derivatives as factor Xa inhibitors, docking was used to understand the possible binding modes within the enzyme's binding site. nih.gov
Estimation of Binding Affinities and Free Energies of Binding
Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value indicates the strength of the interaction between the ligand and the receptor. While this is a common practice for evaluating potential drug candidates, specific binding affinity data for this compound is absent from the available literature.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This method provides insights into the conformational stability of a ligand-protein complex and the dynamic nature of their interactions. Although MD simulations are frequently performed on promising coumarin derivatives identified through docking studies, no such simulations have been published for this compound.
Biological Activity Profiling and Mechanistic Elucidation
Enzyme Inhibition Mechanism Studies
The unique structural features of coumarins allow them to interact with a variety of enzymes. The inhibitory mechanisms often involve the hydrolysis of the coumarin's lactone ring by the target enzyme, leading to the formation of a 2-hydroxy-cinnamic acid derivative that acts as the true inhibitor.
Coumarins are recognized as a distinctive class of human carbonic anhydrase (hCA) inhibitors. They function as prodrugs, undergoing hydrolysis within the enzyme's active site to form a more potent inhibitory compound. This mechanism allows for high selectivity, particularly towards tumor-associated isoforms like hCA IX and hCA XII, which are implicated in the progression of various cancers.
The inhibition is isoform-selective because the hydrolyzed 2-hydroxy-cinnamic acid binds to the entrance of the active site, a region with significant amino acid variability among different hCA isoforms. This contrasts with classical sulfonamide inhibitors, which bind directly to the zinc ion in the active site and often show less selectivity. Studies on various coumarin (B35378) derivatives demonstrate potent, nanomolar-range inhibition of hCA IX and hCA XII, with significantly less activity against the ubiquitous cytosolic isoforms hCA I and hCA II. This selectivity for tumor-associated isoforms makes coumarin scaffolds promising for the development of targeted anticancer agents.
Table 1: Inhibitory Activity of Selected Coumarin Derivatives against hCA Isoforms
| Compound/Isoform | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
|---|---|---|---|---|
| Coumarin Derivative 1 | >10,000 | >10,000 | 8.8 | - |
| Coumarin Derivative 2 | >10,000 | >10,000 | 4.0 | - |
| Coumarin Derivative 3 | >10,000 | >10,000 | 4.6 | - |
| Coumarin Derivative 4 | >10,000 | >10,000 | 227.6 | 94.9 |
| Coumarin Derivative 5 | >10,000 | >10,000 | 44.5 | 12.7 |
Note: Data represents various substituted coumarins to illustrate the general inhibitory profile of the scaffold against hCA isoforms. Data is sourced from multiple studies.
The coumarin scaffold is considered ideal for developing inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Structure-activity relationship studies reveal that the substitution pattern on the coumarin ring dictates the potency and selectivity for MAO-A or MAO-B. For instance, a phenyl group at the C-3 position of the coumarin ring tends to enhance MAO-B inhibition, whereas substitution at the C-4 position often favors MAO-A inhibition. Numerous synthetic coumarin analogs have demonstrated potent and selective MAO-B inhibitory activity, binding reversibly to the enzyme and preventing the breakdown of neurotransmitters such as dopamine.
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's disease. Coumarin derivatives have emerged as significant AChE inhibitors. The mechanism often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Computational and kinetic studies have shown that coumarins can act as mixed-type inhibitors of AChE. The binding is multifaceted, potentially involving π-stacking interactions and hydrogen bonds within the enzyme's active gorge. While many cholinesterase inhibitors target both AChE and butyrylcholinesterase (BChE), selective BChE inhibition is also a valuable therapeutic approach, as BChE levels increase in the advanced stages of Alzheimer's disease. Certain coumarins have shown inhibitory activity against BChE, making them attractive candidates for developing dual or selective inhibitors.
Src kinase, a non-receptor tyrosine kinase, is often overexpressed in various human cancers and plays a role in tumor progression and metastasis. Consequently, it is a significant target for anticancer drug development. Coumarin-based compounds have been investigated as potential Src kinase inhibitors. Studies on various substituted coumarin derivatives have identified compounds that exhibit Src kinase inhibition, with some showing IC50 values in the micromolar range. The development of these scaffolds could lead to new therapeutic agents targeting cancer cell invasion and metastasis.
Coumarins have demonstrated inhibitory activity against other enzymes, such as lipoxygenases (LOXs). LOXs are involved in the biosynthesis of proinflammatory mediators, and their inhibition is a target for anti-inflammatory therapies. Research has shown that various coumarin derivatives can inhibit soybean lipoxygenase, with the substitution pattern on the coumarin core being crucial for activity. For example, compounds with benzoyl substituents have been identified as promising candidates for potent lipoxygenase inhibitors.
Antimicrobial Action Mechanism Investigations
Coumarins are natural secondary metabolites that can accumulate in plants in response to pathogen infection and exhibit broad-spectrum antimicrobial activity. Their mechanism of action against bacteria often involves compromising the integrity of the cell membrane.
Studies on coumarin analogues have shown that the presence of methoxy (B1213986) groups on the coumarin skeleton is associated with notable antimicrobial activity against foodborne pathogens. The proposed mechanism involves an increase in cell membrane permeability, leading to the leakage of intracellular components, such as ATP, and ultimately cell death. Electron microscopy has confirmed that treatment with these compounds causes disruption and ruffling of the bacterial cell membrane. This mode of action, targeting the physical integrity of the bacterial cell, makes coumarins a promising scaffold for the development of new antimicrobial agents.
Antibacterial Modalities Against Bacterial Pathogens (e.g., E. coli, S. aureus, B. cereus)
Antifungal Modalities Against Fungal Pathogens (e.g., C. albicans, C. tropicalis)
Similar to its antibacterial profile, the antifungal activity of 6-Methoxymethoxy coumarin against common fungal pathogens like Candida albicans and Candida tropicalis remains uninvestigated. The scientific literature does not currently contain studies that have evaluated the efficacy of this specific coumarin derivative as an antifungal agent. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) against these fungal strains is available. Future studies are needed to explore the potential of this compound in this therapeutic area.
Modulation of Oxidative Stress Pathways and Antioxidant Action
The potential for this compound to modulate oxidative stress pathways and exert antioxidant action has not been specifically elucidated in published research. While many coumarin derivatives are known for their antioxidant properties, often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), specific data for this compound, including its IC50 values, are not available. Furthermore, its ability to modulate key antioxidant pathways, such as the Nrf2 signaling pathway, has not been a subject of direct investigation. Research is needed to characterize the antioxidant profile of this compound.
Receptor-Mediated Activity and Signaling Pathway Modulation (e.g., hGPR35 Agonism)
There is no scientific evidence to date suggesting that this compound acts as an agonist for the human G-protein coupled receptor 35 (hGPR35). Studies on the structure-activity relationships of coumarin derivatives as hGPR35 agonists have been conducted, but these have not included or identified this compound as an active compound. Consequently, there is no data available on its EC50 value or its ability to modulate this or any other specific signaling pathway. The receptor-mediated activities of this compound remain an open area for investigation.
Antiviral Mechanisms of Action (e.g., SARS-CoV-2 Main Protease, HIV Replication Cycle)
The antiviral potential of this compound has not been explored in the context of significant viral targets such as the SARS-CoV-2 main protease (Mpro) or the HIV replication cycle. While the coumarin scaffold has been a subject of interest in the design of antiviral agents, specific inhibitory activity and mechanistic data for this compound are absent from the current body of scientific literature. There are no reported IC50 values or studies detailing its mechanism of action against these or other viruses.
Anticoagulant Mechanisms (e.g., Vitamin K Antagonism)
The anticoagulant properties of coumarins are well-established, primarily through the mechanism of vitamin K antagonism, which involves the inhibition of the vitamin K epoxide reductase enzyme. However, specific studies detailing the anticoagulant mechanism and potency of this compound are not available. Research into the structure-activity relationships of coumarin derivatives for anticoagulant activity has been extensive, but specific data and mechanistic elucidation for the 6-Methoxymethoxy derivative are lacking.
Structure Activity Relationship Sar and Pharmacophore Analysis
Correlative Studies of Chemical Structure and Biological Activity/Potency
The potency and type of biological activity exhibited by coumarin (B35378) derivatives are highly dependent on the nature and position of substituents on the coumarin ring. The introduction of different functional groups can dramatically alter the molecule's electronic and steric properties, thereby influencing its ability to interact with biological macromolecules.
The position of a substituent on the coumarin ring is a critical determinant of its biological activity. nih.gov The methoxymethoxy group at the 6-position of the coumarin core in 6-Methoxymethoxycoumarin is a key feature that modulates its biological profile.
Research on various coumarin derivatives has consistently shown that the type and placement of substituents significantly impact their bioactivity. For instance, studies on coumarin-chalcone hybrids have demonstrated that the presence and position of methoxy (B1213986) groups influence their antimicrobial and antiproliferative effects. nih.gov Specifically, derivatives with a 2,3,4-trimethoxyphenyl moiety showed promising activity against certain cancer cell lines. nih.gov This highlights the importance of the substitution pattern on the phenyl ring attached to the coumarin scaffold.
The methoxymethoxy group, being a protected hydroxyl group, can influence the molecule's solubility, lipophilicity, and its ability to participate in hydrogen bonding after potential metabolic cleavage. The presence of phenolic hydroxyl groups on the coumarin backbone has been linked to significant antiradical and antitumor activities. areeo.ac.ir Therefore, the in vivo conversion of the methoxymethoxy group to a hydroxyl group could be a crucial factor in the biological activity of 6-Methoxymethoxycoumarin.
The following table summarizes the influence of different substituents on the activity of coumarin derivatives based on various studies:
| Substituent | Position | Effect on Activity | Reference |
| Methoxy groups | Multiple | Enhanced antimicrobial and antiproliferative activity in coumarin-chalcone hybrids. nih.gov | nih.gov |
| Phenolic Hydroxyl | Multiple | Important for antiradical and antitumor activities. areeo.ac.ir | areeo.ac.ir |
| 4-Methoxymethyl | 4 | Increased inhibitory activity against human carbonic anhydrase IX compared to a 4-methyl group. unich.it | unich.it |
| Chlorine | 6 | Improves scavenging activity compared to a methyl group in the same position. mdpi.com | mdpi.com |
The interaction between a small molecule like 6-Methoxymethoxycoumarin and its biological target is governed by a combination of steric and electronic factors. rsc.org The size, shape, and electronic distribution of the molecule must be complementary to the binding site of the receptor or enzyme for optimal interaction.
Steric Factors: The bulkiness of the methoxymethoxy group at the 6-position can influence how the molecule fits into a binding pocket. In some cases, a larger group may lead to a more favorable interaction, while in others it could cause steric hindrance, preventing proper binding. For example, in a study of coumarin derivatives as monoamine oxidase (MAO) inhibitors, the steric size of the substituents was found to be an important determinant of MAO-A inhibition, with smaller derivatives being more potent. unich.it
Identification of Key Pharmacophoric Features for Specific Biological Targets
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. d-nb.info Identifying the pharmacophore of 6-Methoxymethoxycoumarin for a particular target is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity.
Pharmacophore models are typically generated based on the structures of known active compounds or the structure of the target's binding site. medsci.org Key pharmacophoric features often include:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive and negative ionizable groups
The following table illustrates a hypothetical pharmacophore model for a coumarin derivative interacting with an enzyme active site:
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |
| Aromatic Ring | Benzene (B151609) ring of coumarin | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the lactone ring | Hydrogen bonding |
| Hydrogen Bond Acceptor | Oxygen atoms of the methoxymethoxy group | Hydrogen bonding |
| Hydrophobic Center | Methyl group of the methoxymethoxy group | Hydrophobic interactions |
Rational Design Principles for Enhanced Target Selectivity and Biological Efficacy
The insights gained from SAR and pharmacophore analysis provide a foundation for the rational design of new coumarin derivatives with improved properties. researchgate.net The goal is to enhance target selectivity, increase biological efficacy, and minimize off-target effects.
Key principles in the rational design of 6-Methoxymethoxycoumarin analogs include:
Modification of the Methoxymethoxy Group: Replacing the methoxymethoxy group with other substituents of varying size, lipophilicity, and electronic properties can be explored to optimize interactions with the target. For instance, replacing it with a simple hydroxyl group could increase hydrogen bonding capacity, while introducing a more complex ether or ester group could probe for additional binding pockets. areeo.ac.ir
Substitution at Other Positions: Introducing or modifying substituents at other positions on the coumarin ring can fine-tune the molecule's activity. For example, adding electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the coumarin system. nih.gov
Scaffold Hopping: In some cases, the coumarin scaffold itself can be replaced with other heterocyclic systems while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different physicochemical and pharmacokinetic properties.
The table below presents a hypothetical design strategy for modifying 6-Methoxymethoxycoumarin:
| Position of Modification | Proposed Change | Rationale |
| Position 6 | Replace methoxymethoxy with a hydroxyl group | To investigate the importance of the free hydroxyl for activity. areeo.ac.ir |
| Position 6 | Replace methoxymethoxy with a bulkier alkoxy group | To explore the steric tolerance of the binding site. |
| Position 4 | Introduce a small alkyl or haloalkyl group | To probe for hydrophobic pockets near this position. unich.it |
| Position 3 | Introduce a substituted phenyl ring | To explore potential interactions with a larger binding domain. |
Stereochemical Implications for Biological Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mhmedical.com While 6-Methoxymethoxycoumarin itself is achiral, the introduction of chiral centers through modification can lead to enantiomers or diastereomers with different biological properties.
Biological systems, such as enzymes and receptors, are chiral environments and often exhibit a high degree of stereoselectivity. nih.gov This means that one stereoisomer of a chiral drug may bind to its target with much higher affinity than the other. For example, if a substituent with a chiral center were to be introduced to the 6-methoxymethoxycoumarin scaffold, it is highly likely that the resulting enantiomers would display different levels of biological activity. researchgate.net This is because the spatial orientation of the substituent would differ, leading to different interactions with the chiral binding site of the biological target.
Therefore, when designing new derivatives of 6-Methoxymethoxycoumarin that incorporate chiral elements, it is essential to consider the synthesis and biological evaluation of individual stereoisomers to fully understand the stereochemical requirements for optimal activity.
Advanced Analytical Methodologies in 6 Methoxymethoxy Coumarin Research
Spectroscopic Techniques for Quantitative Analysis (e.g., Excitation-Emission Matrix Fluorescence with Second-Order Calibration)
Spectroscopic methods are crucial for the quantitative determination of fluorescent compounds. For complex samples where analytes have overlapping signals, advanced techniques are required to achieve accurate quantification.
Excitation-Emission Matrix (EEM) fluorescence spectroscopy, combined with second-order calibration methods like Parallel Factor Analysis (PARAFAC), offers a powerful tool for analyzing complex mixtures. pjoes.comleidenuniv.nl This technique records a complete fluorescence fingerprint of a sample by scanning a range of both excitation and emission wavelengths, creating a three-dimensional data matrix. pjoes.comresearchgate.net The primary advantage of using a second-order calibration method is its ability to resolve co-eluting or spectrally overlapping components, allowing for the accurate quantification of an analyte even in the presence of unknown, uncalibrated interfering substances. leidenuniv.nlnih.gov
This "second-order advantage" is derived from the unique mathematical decomposition of the 3-way data cube generated by the EEM measurement. leidenuniv.nl The methodology has been successfully applied to the simultaneous determination of multiple fluorescent analytes, such as N-phenylanthranilic acid derivatives in urine and various compounds in environmental water samples, where significant background fluorescence is common. pjoes.comnih.gov
While the coumarin (B35378) nucleus provides the inherent fluorescence necessary for this technique, the specific application of EEM with second-order calibration for the quantitative analysis of 6-Methoxymethoxy coumarin is not extensively detailed in available research. However, the principles have been established for other coumarins, such as aesculin and aesculetin, in complex matrices like traditional Chinese herbal medicine. frontiersin.org In such studies, chemometric methods are employed to deconvolve the highly overlapping fluorescence signals of the target compounds. frontiersin.org Given the structural similarity and expected fluorescence of this compound, EEM spectroscopy represents a highly promising, albeit not yet specifically documented, approach for its sensitive and selective quantification.
Chromatographic Separation Techniques for Purification and Analysis (e.g., HPLC, Column Chromatography)
Chromatographic techniques are the cornerstone for the purification and analytical assessment of synthetic and natural compounds, including coumarins. High-Performance Liquid Chromatography (HPLC) and column chromatography are routinely used to separate coumarins from reaction mixtures and natural extracts. mdpi.comresearchgate.net
Column Chromatography is a fundamental purification technique. It relies on the differential adsorption of compounds to a stationary phase (commonly silica (B1680970) gel or alumina) while a mobile phase passes through it. researchgate.net This method is particularly effective for large-scale purification. For instance, in the synthesis of coumarin-based phototriggers, column chromatography was essential for purifying intermediates. A key precursor, 6-bromo-7-methoxymethoxycoumarin-4-ylmethyl 4′-nitrophenyl carbonate, was synthesized, requiring purification via column chromatography. instras.com Similarly, related compounds in the same synthetic pathway were purified using flash column chromatography with a silica gel stationary phase and varying solvent systems. instras.com
Table 1: Example of Column Chromatography Purification for a this compound Derivative This table is based on the purification of a related intermediate in the synthesis of a caged compound. instras.com
| Parameter | Details |
|---|---|
| Compound | 1-(6-bromo-7-methoxymethoxycoumarin-4-yl)methyl-1,2-dioctanoylglycerol |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (SiO₂) (20 g) |
| Mobile Phase | Gradient: CH₂Cl₂/CH₃OH = 80/1 then CH₂Cl₂/CH₃OH = 50/1 |
| Yield | 94% |
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity and quantity of coumarins. nih.gov It offers high resolution, speed, and sensitivity. HPLC methods for coumarin analysis typically utilize a C18 (octadecylsilyl) stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. mdpi.comresearchgate.net Detection is often performed using a UV detector, as the conjugated system in the coumarin nucleus provides significant UV absorption. researchgate.net For enhanced sensitivity and selectivity, fluorescence detectors can also be employed. mdpi.com The purity of isolated coumarin compounds, such as those separated by other chromatographic methods, is often confirmed using HPLC with area normalization. nih.gov
Table 2: General Parameters for HPLC Analysis of Coumarins This table summarizes typical conditions reported in the literature for the analysis of various coumarin compounds. nih.govresearchgate.netresearchgate.net
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18 (e.g., Nova Pak C18, 5 µm, 150 mm x 3.9 mm) |
| Mobile Phase | Methanol/Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or acetate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV (e.g., 275 nm) or Fluorescence (FLD) |
| Purity Assessment | Area Normalization Method |
These chromatographic methods are indispensable in the research of this compound, enabling its isolation from synthetic reaction byproducts and ensuring a high degree of purity for subsequent characterization and study.
Future Research Directions and Translational Perspectives for 6 Methoxymethoxy Coumarin
Design and Synthesis of Next-Generation 6-Methoxymethoxy Coumarin (B35378) Analogues
The future design and synthesis of next-generation analogues of 6-methoxymethoxy coumarin are centered on leveraging this moiety as a versatile synthetic intermediate. The methoxymethyl (MOM) ether is frequently employed as a protecting group for a phenol (B47542), which can be readily cleaved under acidic conditions to yield the corresponding 6-hydroxycoumarin (B196160) derivative. This strategy is pivotal in multi-step syntheses where the reactivity of the hydroxyl group needs to be masked.
A key synthetic precursor that highlights this strategy is 6-bromo-7-methoxymethoxycoumarin . rsc.org This compound serves as a building block for introducing various substituents at the 6-position via cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids can be used to synthesize a range of 6-aryl-7-methoxymethoxycoumarins, which can then be deprotected to afford the corresponding 7-hydroxy derivatives. rsc.org This approach is instrumental in creating libraries of compounds with diverse electronic and steric properties at the 6-position, which is crucial for structure-activity relationship (SAR) studies. rsc.orgjneonatalsurg.com
Furthermore, derivatives like (6-bromo-7-methoxymethoxycoumarin-4-yl)methyl chloroformate have been synthesized and utilized as precursors for photoremovable protecting groups, often called "caged" compounds. wiley-vch.deinstras.com The use of the MOM-protected precursor has been shown to significantly improve the yields of subsequent protection reactions for alcohols, phenols, and amines compared to using the unprotected hydroxycoumarin equivalent. wiley-vch.deinstras.com
Future synthetic strategies will likely expand on these foundations, exploring novel coupling partners and functionalizations at other positions of the this compound core to create more complex and potent molecules. unimi.it The development of innovative synthetic methodologies will be essential to efficiently generate diverse libraries of analogues for biological screening. unimi.itmdpi.com
| Compound Name | Role in Synthesis |
| 6-Bromo-7-methoxymethoxycoumarin | Intermediate for Suzuki coupling to create 6-arylcoumarins. rsc.org |
| (6-Bromo-7-methoxymethoxycoumarin-4-yl)methyl chloroformate | Precursor for creating photoremovable protecting groups ('caged' compounds). wiley-vch.deinstras.com |
| 8-Hydroxy-6-methoxy-7-methoxymethoxycoumarin | A related, more complex coumarin derivative used in synthesis. researchgate.net |
| 5'-(6-Bromo-7-methoxymethoxycoumarin-4-ylmethoxycarbonyl)-2',3'-O-isopropylideneadenosine | A 'caged' adenosine (B11128) derivative synthesized using a MOM-protected coumarin. instras.com |
Elucidation of Additional Biological Targets and Underexplored Mechanisms of Action
While the broader class of coumarins exhibits a wide range of biological activities—including anticancer, anti-inflammatory, anticoagulant, and neuroprotective effects—the specific biological targets and mechanisms of action for this compound and its direct derivatives remain largely uncharacterized. unimi.itnih.govnih.gov Future research should focus on screening these compounds against various disease models to uncover their therapeutic potential. Given that the 6-position of the coumarin nucleus is relatively underexplored, its substitution could lead to novel biological activities. researchgate.net
Research into other coumarin analogues has identified several key targets, which could serve as a starting point for investigating this compound derivatives:
Cancer: Coumarins have been shown to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and modulate key signaling pathways like PI3K/Akt/mTOR. nih.govnih.gov Specific targets identified for various coumarin derivatives include lysine-specific histone demethylase 1 (LSD1), microtubule proteins, and aromatase. nih.govresearchgate.net Investigating whether 6-methoxymethoxy substitution can enhance potency or selectivity for these targets is a promising avenue.
Neurodegenerative Diseases: Certain coumarin derivatives act as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov Screening this compound analogues for AChE or other neurological targets like monoamine oxidases (MAOs) could yield new leads for neuroprotective agents. mdpi.com
Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes, including carbonic anhydrases and protein kinases. mdpi.comnih.gov The structural flexibility of the coumarin scaffold allows for fine-tuning of inhibitory activity and selectivity. jneonatalsurg.com
A systematic approach, beginning with broad phenotypic screening followed by target deconvolution studies, will be essential to elucidate the mechanisms of action for this specific subclass of coumarins. This exploration could reveal that the 6-methoxymethoxy group or its corresponding 6-hydroxy moiety imparts unique properties, leading to interactions with novel biological targets.
| Potential Target Class | Examples of Known Coumarin Activity |
| Anticancer Targets | LSD1 inhibition, microtubule destabilization, aromatase inhibition, PI3K/Akt/mTOR pathway modulation. nih.govresearchgate.net |
| Neuroprotective Targets | Acetylcholinesterase (AChE) inhibition, Monoamine Oxidase (MAO) inhibition. nih.govmdpi.com |
| Other Enzymes | Carbonic Anhydrase inhibition, Protein Kinase (e.g., Mnk1/2) inhibition. mdpi.comnih.gov |
Integration of Multi-Omics Data with Computational Approaches for Deeper Mechanistic Understanding
To accelerate the elucidation of biological mechanisms, future research on this compound should integrate high-throughput multi-omics technologies with advanced computational analysis. frontiersin.orgarxiv.org This approach allows for a holistic view of the cellular response to a compound, moving beyond a single target to a systems-level understanding. nih.gov
A potential workflow would involve treating relevant cell models (e.g., cancer cell lines) with a lead this compound analogue and generating comprehensive datasets from various omics layers, including:
Genomics and Epigenomics: To identify genetic markers of sensitivity or resistance.
Transcriptomics (mRNA expression): To understand changes in gene expression and affected pathways. plos.org
Proteomics: To observe changes in protein abundance and post-translational modifications.
Metabolomics: To capture shifts in metabolic pathways. frontiersin.org
The major challenge lies in the effective integration and analysis of these large, heterogeneous datasets. arxiv.org Computational methods are crucial for this task. frontiersin.org Techniques such as network-based analysis can reveal how a compound perturbs biological pathways, while machine learning and deep learning models can identify complex patterns and predict compound activity or patient response. frontiersin.orgnih.gov Joint Dimensionality Reduction (jDR) methods are particularly useful for integrating multiple omics datasets to identify robust sample clusters (e.g., cancer subtypes) or key molecular signatures. nih.gov
By applying these computational strategies to multi-omics data generated from studies on this compound analogues, researchers can construct detailed models of their mechanisms of action, identify novel biomarkers, and generate new, testable hypotheses for further preclinical investigation. nih.gov
Exploration of this compound Derivatives as Chemical Probes for Biological Systems
A significant and immediate translational perspective for this compound lies in its use as a scaffold for creating sophisticated chemical probes to study biological systems. researchgate.net The fluorescent nature of the coumarin core makes it an excellent platform for developing sensors and imaging agents. osu.edu
Key applications include:
Fluorescent Sensors: The this compound moiety is a key intermediate in the synthesis of fluorescent sensors. rsc.org For example, 6-aryl-7-hydroxycoumarins, prepared via a 6-bromo-7-methoxymethoxycoumarin intermediate, exhibit fluorescence that is sensitive to their environment and can be tailored for specific analytes. rsc.org A derivative bearing a 15-crown-5 (B104581) ether was designed as a fluorescent sensor that shows a blue shift in the presence of sodium ions. rsc.org Another derivative, 6-(p-cyanophenyl)-7-hydroxycoumarin, was identified as a ratiometric sensor for solvent viscosity. rsc.org
Photoremovable Protecting Groups ("Caged" Compounds): Coumarin derivatives are widely used as phototriggers that can release a bioactive molecule upon irradiation with light. wiley-vch.deinstras.com This allows for precise spatial and temporal control over biological processes. The synthesis of these "caged" compounds is often improved by using a MOM-protected coumarin precursor, such as (6-bromo-7-methoxymethoxycoumarin-4-yl)methyl chloroformate , which enhances reaction yields during the attachment of the molecule to be caged. wiley-vch.deinstras.com This strategy has been used to cage molecules like diacylglycerol (a lipid second messenger) and adenosine. instras.com
The versatility of the this compound scaffold allows for its incorporation into a wide array of chemical probes. Future work will likely focus on developing probes with improved photophysical properties (e.g., two-photon absorption) and designing sensors for a broader range of biologically relevant ions, molecules, and enzymatic activities. wiley-vch.deresearchgate.netosu.edu
| Type of Chemical Probe | Specific Application of this compound Derivative |
| Fluorescent Ion Sensor | Intermediate for synthesizing a sodium ion sensor. rsc.org |
| Fluorescent Viscosity Sensor | Precursor to a ratiometric solvent viscosity sensor. rsc.org |
| Photoremovable Protecting Group ("Caged" Compound) | Precursor for caging bioactive molecules like lipids and nucleosides with high efficiency. wiley-vch.deinstras.com |
Q & A
Q. What are the established synthetic routes for 6-Methoxymethoxy coumarin, and how can reaction efficiency be optimized?
- Methodological Answer :
this compound can be synthesized via alkoxylation of the parent coumarin scaffold. A common approach involves using Williamson ether synthesis, where 6-hydroxycoumarin is reacted with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., DMF or acetone) and temperature (40–60°C) significantly impact yield. Purification typically involves column chromatography with ethyl acetate/hexane gradients . For optimization, monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess alkylating agent) to minimize side products.
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethoxy group at C6) and absence of impurities. Key signals include aromatic protons (δ 6.1–7.8 ppm) and methoxy/methoxymethoxy groups (δ 3.3–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 320 nm) to assess purity (>98% recommended for biological assays). Mobile phase: methanol/water (70:30 v/v) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂O₅: expected m/z = 236.08) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., HNO₃) and acids; segregate in flammables cabinet .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
Discrepancies in bioactivity data (e.g., antimicrobial vs. null effects) may arise from variations in assay conditions or impurity profiles.- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with consistent inoculum sizes and incubation times) .
- Control for Structural Analogues : Confirm absence of contaminants (e.g., 7-methoxy derivatives) via HPLC. Cross-validate findings using orthogonal assays (e.g., fluorescence-based enzymatic inhibition for CYP450 interactions) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .
Q. What experimental designs are optimal for elucidating the mechanism of action in CYP450 inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with human liver microsomes. Monitor O-demethylation of this compound fluorometrically (λₑₓ = 370 nm, λₑₘ = 460 nm) to calculate IC₅₀ and Ki values .
- Competitive Inhibition Studies : Co-incubate with probe substrates (e.g., phenacetin for CYP1A2) to assess isoform specificity.
- Molecular Docking : Use AutoDock Vina to model interactions between this compound and CYP active sites, validating with site-directed mutagenesis .
Q. How can multi-omics approaches (transcriptomics, proteomics) clarify the compound’s systemic effects?
- Methodological Answer :
- Transcriptomics : Treat cell lines (e.g., HepG2) with sub-cytotoxic doses (determined via MTT assay) and perform RNA-seq. Analyze differentially expressed genes (DEGs) using DESeq2, focusing on pathways like xenobiotic metabolism (e.g., NRF2/ARE signaling) .
- Proteomics : Conduct LC-MS/MS post-TMT labeling to quantify protein abundance changes. Use STRING-db for network analysis, highlighting hubs like GSTP1 or CYP3A4 .
- Data Integration : Merge omics datasets with tools like Cytoscape to identify cross-talk between metabolic and stress-response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
